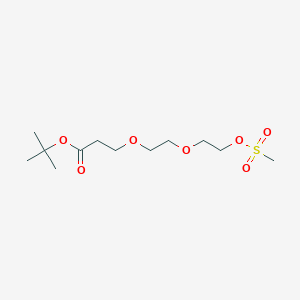

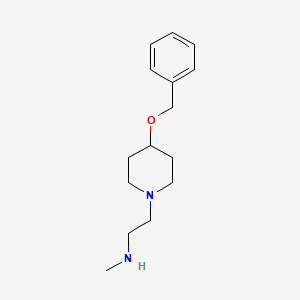

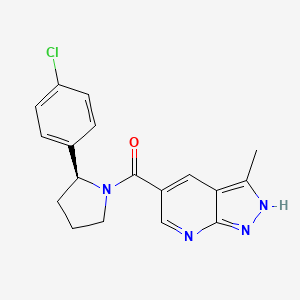

![molecular formula C22H21F3N2O4 B609423 2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)

2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide

Vue d'ensemble

Description

NAV 26, également connu sous le nom de 2,3-Dihydro-3-oxo-2-(tétrahydro-2H-pyran-4-yl)-N-[[4-(trifluorométhoxy)phényl]méthyl]-1H-isoindole-1-carboxamide, est un bloqueur sélectif du canal sodique voltage-dépendant Nav1.7. Ce composé a montré un potentiel significatif dans la recherche sur la douleur en raison de sa capacité à inhiber le canal Nav1.7 avec une IC50 de 0,37 micromolaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de NAV 26 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau isoindole, l'introduction du groupe tétrahydro-2H-pyran-4-yl et le couplage final avec le groupe trifluorométhoxyphénylméthyle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de NAV 26 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la sécurité. Cela implique l'utilisation de réacteurs à grande échelle, de systèmes automatisés pour un contrôle précis des conditions de réaction et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

NAV 26 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les agents halogénants, les nucléophiles et les bases. Les conditions impliquent généralement des solvants organiques et des températures contrôlées.

Réactions d'oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés dans des conditions acides ou basiques.

Réactions de réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés de NAV 26, tandis que les réactions d'oxydation et de réduction peuvent modifier les groupes fonctionnels présents dans le composé .

Applications de la recherche scientifique

NAV 26 a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la fonction des canaux sodiques voltage-dépendants.

Biologie : Aide à comprendre le rôle des canaux Nav1.7 dans les processus cellulaires.

Médecine : Agent thérapeutique potentiel pour la gestion de la douleur en raison de son inhibition sélective des canaux Nav1.7.

Industrie : Utilisé dans le développement de nouveaux médicaments analgésiques et comme composé de référence dans des études pharmacologiques

Mécanisme d'action

NAV 26 exerce ses effets en bloquant sélectivement le canal sodique Nav1.7. Ce canal est crucial pour l'initiation et la propagation des potentiels d'action dans les neurones. En inhibant ce canal, NAV 26 réduit l'excitabilité des neurones, atténuant ainsi la douleur. Les cibles moléculaires comprennent les domaines de détection de la tension et la région des pores du canal Nav1.7 .

Applications De Recherche Scientifique

NAV 26 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the function of voltage-gated sodium channels.

Biology: Helps in understanding the role of Nav1.7 channels in cellular processes.

Medicine: Potential therapeutic agent for pain management due to its selective inhibition of Nav1.7 channels.

Industry: Used in the development of new analgesic drugs and as a reference compound in pharmacological studies

Mécanisme D'action

NAV 26 exerts its effects by selectively blocking the Nav1.7 sodium channel. This channel is crucial for the initiation and propagation of action potentials in neurons. By inhibiting this channel, NAV 26 reduces the excitability of neurons, thereby alleviating pain. The molecular targets include the voltage-sensing domains and the pore region of the Nav1.7 channel .

Comparaison Avec Des Composés Similaires

Composés similaires

Vixotrigine : Un autre bloqueur de Nav1.7 à activité à large spectre.

PF-05089771 : Un inhibiteur de Nav1.7 de petite molécule.

TV-45070 : Un inhibiteur de Nav1.7 développé pour la gestion de la douleur

Unicité de NAV 26

NAV 26 est unique en raison de sa haute sélectivité pour le canal Nav1.7 par rapport aux autres canaux sodiques, tels que les canaux Nav1.5 et hERG. Cette sélectivité réduit la probabilité d'effets hors cible, ce qui en fait un candidat prometteur pour la recherche sur la douleur et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

2-(oxan-4-yl)-3-oxo-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4/c23-22(24,25)31-16-7-5-14(6-8-16)13-26-20(28)19-17-3-1-2-4-18(17)21(29)27(19)15-9-11-30-12-10-15/h1-8,15,19H,9-13H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGMZCVSHDKQTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does NAV 26 impact pain signaling, and what were the key findings in the provided research papers?

A1: NAV 26 is a selective blocker of the voltage-gated sodium channel Nav1.7. [, ] These channels play a crucial role in transmitting pain signals within the nervous system. By blocking Nav1.7, NAV 26 inhibits the propagation of these signals, ultimately reducing pain perception.

- Involvement in Inflammatory Pain: In a study using Speke's hinge-back tortoises, NAV 26 demonstrated a significant reduction in pain-related behaviors induced by formalin and capsaicin, both of which are associated with inflammatory pain. []

- Synergistic Effects: Research in a murine model of cancer-induced bone pain revealed that combining NAV 26 with a dual enkephalinase inhibitor (PL265) produced a synergistic antihyperalgesic effect. [] This suggests that targeting multiple pain pathways simultaneously could enhance pain relief.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

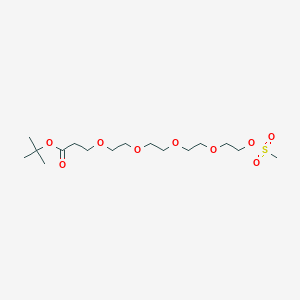

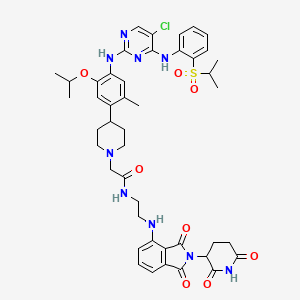

![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)

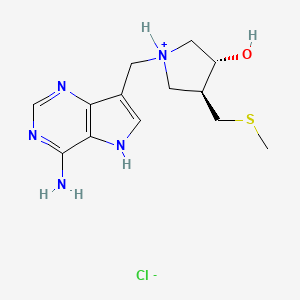

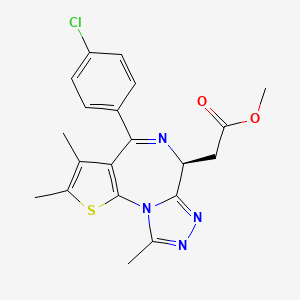

![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)

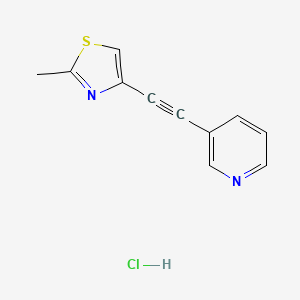

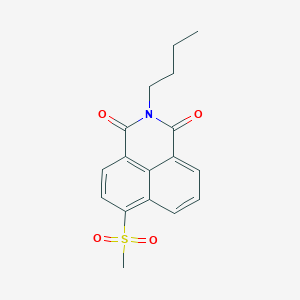

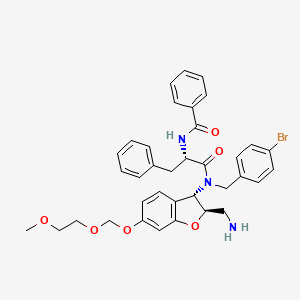

![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)